N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine
Description
N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine is a complex organic compound featuring a pyrrolo[1,2-b]pyrazole core
Properties
IUPAC Name |
N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-11(14-9-13-6-4-8-18(13)16-14)15-12-5-3-7-17(10-12)21(2,19)20/h9,11-12,15H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYJUXQENXQFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN2CCCC2=C1)NC3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine typically involves multiple steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through intramolecular cyclization reactions, often involving nitrile-imine intermediates.
Functionalization: Introduction of the ethyl and methylsulfonyl groups is carried out through substitution reactions under controlled conditions.
Final Assembly: The piperidin-3-amine moiety is incorporated through amination reactions, often using amine donors and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, such as microwave-assisted synthesis for efficient cyclization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives.
Scientific Research Applications
N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing antitumor, antimicrobial, and antiviral agents.
Biology: Used in studying enzyme inhibition and receptor binding due to its unique structure.
Materials Science:
Mechanism of Action
The mechanism by which N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The pyrrolo[1,2-b]pyrazole core is known to interact with various biological pathways, potentially inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazines: Known for their antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazines: Exhibits kinase inhibition properties.
Uniqueness
N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine stands out due to its specific functional groups, which enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
